

Potential therapeutic targets of 14-Deoxy-11,12-didehydroandrographolide

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Compound of Interest

Compound Name: 14-Deoxy-11,12-didehydroandrographolide

Cat. No.: B8082259

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An In-depth Technical Guide to the Potential Therapeutic Targets of **14-Deoxy-11,12-didehydroandrographolide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide (DDAG), a major diterpenoid lactone isolated from the medicinal plant *Andrographis paniculata*, has emerged as a compound of significant interest for its diverse pharmacological activities. Unlike its more abundant analogue, andrographolide, DDAG often exhibits potent therapeutic effects with lower cytotoxicity, making it a compelling candidate for drug development.^{[1][2]} This technical guide provides a comprehensive overview of the known and potential therapeutic targets of DDAG, focusing on its molecular mechanisms of action. The information is presented to support further research and development efforts in leveraging DDAG for various therapeutic applications, including inflammatory diseases, cancer, and metabolic disorders.

Core Therapeutic Targets and Mechanisms of Action

DDAG exerts its effects by modulating several key signaling pathways implicated in the pathophysiology of numerous diseases. The primary targets identified to date are central to inflammation, cell survival, oxidative stress, and xenobiotic metabolism.

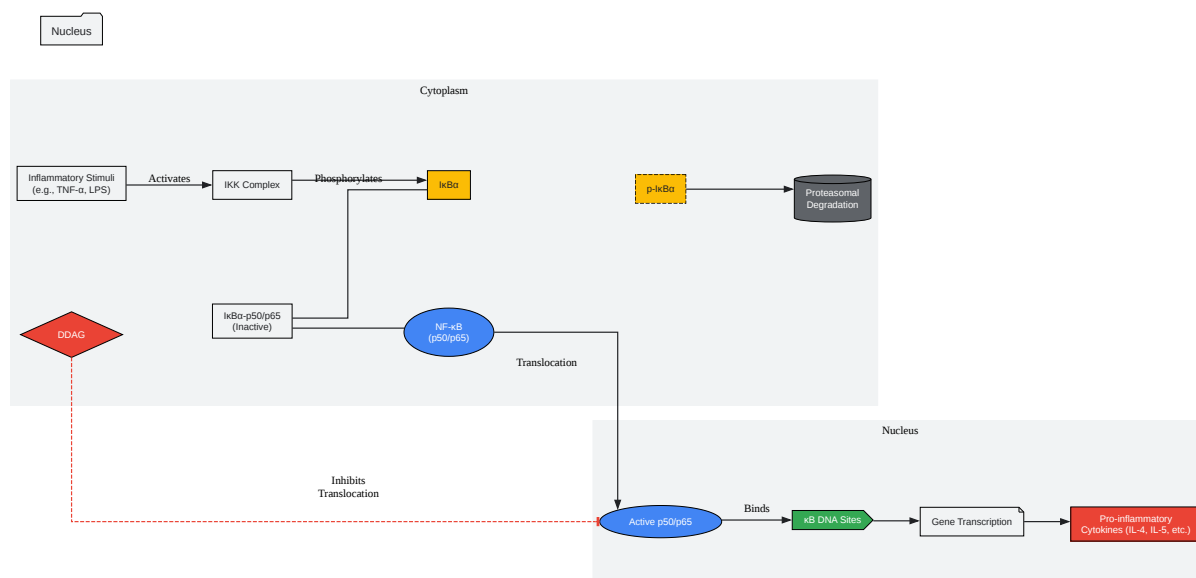
Inhibition of the NF-κB Signaling Pathway

A predominant mechanism of DDAG's anti-inflammatory activity is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a master regulator of inflammatory responses, and its dysregulation is a hallmark of many chronic inflammatory diseases.

Mechanism: DDAG has been shown to block the activation of NF-κB, specifically by preventing the nuclear translocation of the p65 subunit.[4] This action inhibits the transcription of a wide array of pro-inflammatory genes.

Key Downstream Effects:

- **Reduced Pro-inflammatory Cytokines:** DDAG dose-dependently inhibits the production and secretion of key cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[4]
- **Suppression of Chemokines:** It attenuates the expression of chemokines like eotaxin, which are crucial for recruiting inflammatory cells such as eosinophils.
- **Therapeutic Implications:** This mechanism underlies DDAG's efficacy in models of allergic airway inflammation and asthma, where it reduces inflammatory cell infiltration, mucus hypersecretion, and airway hyper-responsiveness.[4]



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